N-Ethylpropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVNDBIXFPGMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066565 | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20193-20-8 | |
| Record name | Ethylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20193-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of N Ethylpropylamine
Catalytic Hydrogenation Routes for N-Ethylpropylamine Synthesis
Catalytic hydrogenation is a widely employed method for synthesizing amines, including secondary amines like this compound wikipedia.orgresearchgate.net. This process typically involves the reduction of an imine intermediate formed from a primary amine and a carbonyl compound masterorganicchemistry.comresearchgate.net.
Reductive alkylation is a well-established synthetic methodology for producing unsymmetrically substituted secondary and tertiary amines by reacting carbonyl compounds with primary amines researchgate.net. This method is favored due to its readily available starting materials, one-pot synthetic procedure, and broad substrate scope researchgate.net.
This compound can be prepared by reacting ethylamine (B1201723) (CH₃CH₂NH₂) with propionaldehyde (B47417) (CH₃CH₂CHO) google.com. This reaction initially forms an imine intermediate, specifically propylidene-ethylamine (CH₃CH₂N=CHCH₂CH₃) google.com. The reaction between an aldehyde and an amine is a reversible process that results in the formation of imines, also known as Schiff bases vedantu.com.
Following the formation of the propylidene-ethylamine intermediate, it undergoes catalytic hydrogenation to yield this compound google.comnist.gov. This hydrogenation step is crucial for converting the imine's carbon-nitrogen double bond into a single bond, thereby forming the desired secondary amine masterorganicchemistry.com. A notable advantage of this method is that the propylidene-ethylamine intermediate can be hydrogenated without prior isolation, particularly when a water-immiscible diluent is used google.com.
The hydrogenation of propylidene-ethylamine to this compound can be represented as: H₂ + C₅H₁₁N (Propylidene-ethylamine) → C₅H₁₃N (this compound) nist.gov
Research findings indicate that this reaction can achieve high yields. For instance, a process involving the continuous addition of ethylamine and propionaldehyde, continuous removal of reaction water, and continuous hydrogenation of the resulting propylidene-ethylamine can produce this compound in very good yields and high purity google.com. One study reported a yield of 92.5% of theory when 45g of ethylamine and 58g of propionaldehyde were used, resulting in 82.2g of a fraction with a 98% this compound content google.com.
Table 1: Reaction Conditions and Yield for this compound Synthesis
| Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Diluent | This compound Content (%) | Yield (% of theory) | Reference |
| Ethylamine, Propionaldehyde | Platinum on carbon (5%) | 40 | 50 | Water-immiscible diluent | 98 | 92.5 | google.com |
Catalysts play a critical role in facilitating the hydrogenation reactions required for this compound synthesis, enabling the process to occur efficiently and selectively escholarship.orgresearchgate.net.
Platinum on carbon (Pt/C) is a widely used catalyst for catalytic hydrogenations in organic synthesis wikipedia.orgottokemi.com. It consists of platinum metal supported on activated carbon to maximize its surface area and activity wikipedia.org. Pt/C is effective for various reductions, including carbonyl reduction, nitro compound reduction, and the production of secondary amines via nitrile reduction wikipedia.orgottokemi.com. In the context of this compound synthesis, Pt/C has been successfully employed in the hydrogenation of the propylidene-ethylamine intermediate google.com. Platinum catalysts are often preferred over palladium catalysts in certain amine synthesis reactions to minimize hydrogenolysis sigmaaldrich.com.
Nickel-supported hydroxyapatite (B223615) (Ni/HAP) catalysts are promising for amine synthesis, particularly for the amination of alcohols escholarship.orgacs.org. While the direct amination of alcohols with ammonia (B1221849) typically requires high temperatures, an alternative approach involves dehydrogenating the alcohol to the corresponding alkanal, which then reacts with ammonia to form an alkylimine, subsequently hydrogenated to the alkylamine escholarship.org. Ni/HAP catalysts have demonstrated superior performance compared to other nickel-supported catalysts like Ni/SiO₂, exhibiting higher activity and selectivity towards primary amines escholarship.orgacs.org. The high density of basic sites on hydroxyapatite (HAP) is believed to be responsible for stabilizing alkoxide intermediates and suppressing side reactions such as disproportionation and secondary amination of amines escholarship.orgacs.org. Although primarily studied for primary amine synthesis from alcohols, the principles of Ni/HAP catalysis, involving sequential dehydrogenation, condensation, and hydrogenation, are relevant to the broader field of amine synthesis via imine intermediates escholarship.orgosti.gov.
Platinum on Carbon Catalysts
Process Optimization for Industrial Scale Synthesis
For industrial-scale production of this compound, process optimization is crucial to achieve high yields and purity. This optimization often involves precise control over reaction parameters such as temperature, pressure, and the selection of appropriate diluents. google.com
The synthesis of this compound via the reaction of ethylamine and propionaldehyde is typically conducted in two distinct stages, each with optimized temperature and pressure conditions. google.com
The first stage, involving the formation of the imine (propylidene-ethyl-amine), is generally carried out at temperatures between 0°C and 30°C, with a preferred range of 5°C to 20°C. This step is usually performed under normal atmospheric pressure. google.com
The second stage, which is the catalytic hydrogenation of the imine to this compound, operates at higher temperatures and pressures. Reaction temperatures for hydrogenation typically range from 20°C to 100°C, with a preferred range of 30°C to 70°C. The pressure for this hydrogenation step can vary between 20 and 200 bar. An exemplary industrial process demonstrated a yield of 92.5% when the hydrogenation was performed at 40°C under a hydrogen pressure of 50 bar, utilizing a 5% platinum on carbon (Pt/C) catalyst. google.com
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Stage | Reactants | Intermediate Product | Temperature Range (°C) | Preferred Temperature (°C) | Pressure (bar) | Catalyst (Hydrogenation) | Yield (%) |
| 1 (Imine Formation) | Ethylamine, Propionaldehyde | Propylidene-ethyl-amine | 0-30 | 5-20 | Normal | - | - |
| 2 (Hydrogenation) | Propylidene-ethyl-amine | This compound | 20-100 | 30-70 | 20-200 | Pt/C (e.g., 5%) | 92.5 google.com |
Reaction Temperatures and Pressures
Alternative Synthetic Approaches to this compound
Beyond the direct reductive amination of aldehydes with primary amines, other methodologies exist for the formation of amines, which could be adapted or represent alternative pathways for synthesizing this compound or similar alkylamines.
Amination of Alcohols
The amination of alcohols is a significant method for producing alkylamines. This process typically involves the reaction of an alcohol with ammonia or an amine in the presence of a suitable catalyst. While solid acid catalysts can facilitate this reaction, they often require high temperatures (573–773 K) and can lead to undesired side products like olefins. escholarship.org
An alternative and often preferred approach utilizes catalysts such as nickel (Ni), copper (Cu), cobalt (Co), platinum (Pt), and palladium (Pd) supported on metal oxides. These catalysts promote a dehydroamination mechanism, where the alcohol is first dehydrogenated to its corresponding alkanal (aldehyde). The alkanal then reacts with ammonia or an amine to form an alkylimine, which is subsequently hydrogenated to the alkylamine. This catalytic system allows for reactions to proceed at lower temperatures (373–623 K) due to the higher reactivity of the alkanal intermediate compared to the alcohol. escholarship.org
Novel Amination Reactions
Recent advancements in amination chemistry include electrocatalytic N-alkylation of amines with alcohols, offering a potentially greener and more atom-efficient route by forming water as the only byproduct. d-nb.info Another novel approach in reductive amination involves the use of earth-abundant metal catalysts, such as cobalt, operating under very mild conditions (e.g., 50°C and 10 bar H₂ pressure) with aqueous ammonia as the nitrogen source. These systems have shown high activity and selectivity, particularly for the synthesis of primary amines, and represent a promising direction for more sustainable chemical processes. organicchemistrytutor.com
Mechanistic Studies of this compound Formation
The formation of this compound primarily proceeds via a reductive amination mechanism. This well-established reaction sequence involves several key steps: libretexts.orguniversalclass.commasterorganicchemistry.comwikipedia.org
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the amine (ethylamine) on the carbonyl carbon of the aldehyde (propionaldehyde). This leads to the formation of a tetrahedral carbinolamine intermediate, also known as a hemiaminal. libretexts.orguniversalclass.commasterorganicchemistry.com
Dehydration to Imine: The unstable carbinolamine intermediate then undergoes a dehydration step, eliminating a molecule of water. This results in the formation of an imine (or iminium ion under acidic conditions). In the synthesis of this compound from ethylamine and propionaldehyde, this intermediate is specifically propylidene-ethyl-amine (CH₃-CH₂-N=CH-CH₂-CH₃). google.comuniversalclass.commasterorganicchemistry.com
Reduction: The imine intermediate is subsequently reduced to the desired secondary amine, this compound. This reduction is typically achieved through catalytic hydrogenation using hydrogen gas in the presence of a catalyst (e.g., platinum on carbon). Other reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can also be employed, particularly in laboratory settings. libretexts.orguniversalclass.comwikipedia.org
Condensation and Hydrogenation Sequences
A prominent method for synthesizing this compound involves a two-stage process: an initial condensation reaction followed by catalytic hydrogenation. This sequence is particularly effective for achieving high yields of the target compound google.com.
Stage 1: Condensation Ethylamine (C₂H₅-NH₂) reacts with propionaldehyde (CH₃-CH₂-CHO) in the presence of a water-immiscible diluent. This reaction typically occurs at temperatures between 0 °C and 30 °C. The condensation leads to the formation of propylidene-ethyl-amine (CH₃-CH₂-N=CH-CH₂-CH₃), an imine, with the continuous removal of water formed during the reaction google.com.
Stage 2: Catalytic Hydrogenation Following the condensation, the resulting propylidene-ethyl-amine imine is subjected to catalytic hydrogenation without prior isolation. This step is carried out in the presence of a catalyst and a water-immiscible diluent, at temperatures ranging from 20 °C to 100 °C and under a pressure of 20 to 200 bar google.com. A common catalyst employed for this hydrogenation is platinum on carbon (e.g., 5% Pt/C) google.com.
Detailed Research Findings and Data: An exemplary synthesis demonstrated that reacting 45 g of ethylamine and 58 g of propionaldehyde yielded 82.2 g of a fraction with a boiling point of 80 °C. Gas chromatographic analysis revealed a this compound content of 98% in this fraction, corresponding to a theoretical yield of 92.5% google.com.
Table 1: Key Parameters and Outcomes of this compound Synthesis via Condensation and Hydrogenation
| Parameter | Value | Source |
| Reactants | Ethylamine, Propionaldehyde | google.com |
| Condensation Temp. | 0-30 °C | google.com |
| Hydrogenation Temp. | 20-100 °C | google.com |
| Hydrogenation Pressure | 20-200 bar | google.com |
| Catalyst | Platinum on carbon (e.g., 5% Pt/C) | google.com |
| Ethylamine Input | 45 g | google.com |
| Propionaldehyde Input | 58 g | google.com |
| Product Yield | 82.2 g (fraction with 98% this compound) | google.com |
| Theoretical Yield | 92.5% | google.com |
Spectroscopic Characterization and Advanced Analytical Techniques for N Ethylpropylamine
Infrared (IR) Spectroscopy for N-Ethylpropylamine
Raman Spectroscopy of this compound
Raman spectroscopy offers a complementary vibrational analysis technique, providing a unique spectral fingerprint for specific molecules and their structures. horiba.com this compound has been utilized as a model compound in studies aimed at understanding the vibrational spectra of ethylenimine systems, including complex polymers like polyethyleneimines (PEIs). nih.gov
Analysis of CH2 Scissoring Bands
In the Raman spectrum of this compound, strong bands observed in the 1400–1500 cm⁻¹ region originate from vibrations that include significant contributions from both CH2 scissoring and N-H bending motions. nih.gov Normal mode analysis reveals that many of the vibrations in the fingerprint region (1000-1500 cm⁻¹) of this compound share similarities in their normal mode composition with those found in PEI counterparts. nih.gov However, a notable distinction for this compound is that the potential energy distributions (PEDs) of several modes within the 1400–1500 cm⁻¹ range show substantial contributions (exceeding 10%) from CH3 wagging or twisting motions. nih.gov This additional complexity leads to a more intricate spectral pattern in this specific region. nih.gov Generally, CH2 scissoring bands are typically found around 1440-1448 cm⁻¹. researchgate.net
Monitoring Intermolecular Interactions
Raman spectroscopy proves to be a valuable tool for monitoring local chemical environmental characteristics influencing this compound. nih.gov The intensities of the CH2 scissoring bands, particularly those in the 1400–1500 cm⁻¹ region, are highly sensitive to the local electrostatic and hydrogen bonding interactions involving the amine groups of this compound. nih.gov These Raman bands exhibit pronounced intensity changes that are dependent on both the local dielectric environment and the extent of hydrogen bonding interactions. nih.gov Significant deviations from expected Raman cross-sections can indicate the presence of specific intermolecular interactions, such as hydrogen bonding. nih.gov
Advanced Spectroscopic Techniques in this compound Research
Beyond conventional IR and Raman spectroscopy, advanced techniques offer deeper insights into the chemical behavior and transformations of this compound.
Operando Photoelectron Photoionization Coincidence (PEPICO) Spectroscopy
Operando Photoelectron Photoionization Coincidence (PEPICO) spectroscopy is a sophisticated analytical method that combines the principles of photoionization mass spectrometry with photoelectron spectroscopy. wikipedia.org This technique is particularly powerful for detecting short-lived intermediates at low concentrations under real-time, "operando" reaction conditions. acs.orgacs.orgethz.chnih.gov The process involves the ionization of gas-phase molecules by incident vacuum ultraviolet (VUV) radiation, which results in the formation of a cation and a photoelectron. These are then detected in delayed coincidence. wikipedia.orgacs.org PEPICO spectroscopy is advantageous as it integrates the benefits of mass spectrometry with the isomer-selectivity offered by threshold photoelectron spectroscopy. ethz.chnih.gov
Investigating Reaction Intermediates and Products
Operando PEPICO spectroscopy has been effectively employed to investigate the conversion of N-ethylpropionamide, an amide structurally related to this compound, over various catalysts such as Pt/CeO2. acs.orgacs.org This technique enables the differentiation of distinct reaction pathways, such as amide hydrogenation versus hydrogenolysis, through the direct detection of reaction intermediates. acs.org While PEPICO primarily analyzes species in the gas phase, it provides crucial information regarding reaction mechanisms and the specific roles played by catalysts. acs.orgacs.org For example, in studies of N-ethylpropionamide conversion, PEPICO allowed for the identification of major photoionization mass spectrum peaks at m/z 87, 60, 59, and 45, which corresponded to ethylpropylamine, 1-propanol (B7761284), propylamine, and ethylamine (B1201723), respectively, thus demonstrating its capability in identifying reaction products. acs.org The technique's multiplexing capability allows for the detection and identification of multiple species, including radicals and various isomers, from a single time-efficient measurement. rsc.org
Monitoring Amide Hydrogenation and C-N Bond Cleavage
The synthesis and degradation pathways involving this compound necessitate advanced analytical techniques for precise monitoring, particularly concerning amide hydrogenation and C-N bond cleavage events. These processes are crucial for understanding reaction mechanisms, optimizing yields, and controlling product selectivity. Spectroscopic methods, especially operando techniques and mass spectrometry, provide invaluable insights into the transient species and reaction dynamics.
Monitoring Amide Hydrogenation to this compound
The formation of this compound (EPA) can occur through the catalytic hydrogenation of corresponding amides, such as N-ethylpropionamide. Operando photoelectron photoionization coincidence (PEPICO) spectroscopy has been effectively employed to monitor the conversion of N-ethylpropionamide over bifunctional catalysts like Pt/CeO₂. This technique allows for the real-time detection of gas-phase species involved in the reaction, providing a detailed understanding of the reaction mechanism and the roles of different catalytic sites. acs.orgnih.gov
During the hydrogenation of N-ethylpropionamide, this compound (m/z 87) is observed as a primary product. Its formation is proposed to proceed via the C-O bond cleavage of a hemiaminal intermediate, followed by the hydrogenation of an ethylpropylimine intermediate. acs.org The selectivity of this hydrogenation process is highly dependent on temperature. At temperatures up to 150 °C, the Pt/CeO₂ catalyst demonstrates selectivity for amide hydrogenation, leading to the desired amine products. nih.gov However, as temperatures exceed 150 °C, the this compound signal decreases, indicating further reactions. Above 200 °C, non-hydrogenation products, such as ethane, propane, and ammonia (B1221849), are formed through hydrogenolysis reactions, primarily catalyzed by the Pt nanoparticles. nih.gov Operando PEPICO spectroscopy is instrumental in distinguishing between the desired amide hydrogenation and subsequent hydrogenolysis pathways. acs.org
The following table summarizes key species monitored during the operando PEPICO spectroscopy of N-ethylpropionamide hydrogenation:
| Species Monitored | Molecular Formula | m/z Value | Role in Reaction |
| N-Ethylpropionamide | C₅H₁₁NO | 101 | Reactant (Amide) nih.gov |
| This compound | C₅H₁₃N | 87 | Product (Secondary Amine) acs.org |
| Ethylamine | C₂H₇N | 45 | C-N Cleavage Product acs.org |
| Propanal | C₃H₆O | 58 | C-N Cleavage Product acs.org |
| 1-Propanol | C₃H₈O | 60 | Hydrogenated Product of Propanal acs.org |
| Ammonia | NH₃ | 17 | Hydrogenolysis Product nih.gov |
Monitoring C-N Bond Cleavage of this compound
This compound itself can undergo C-N bond cleavage, particularly at elevated temperatures or under specific catalytic conditions. This process is a significant aspect of its reactivity and can lead to the formation of smaller amine and hydrocarbon fragments. Studies using operando PEPICO spectroscopy have shown that this compound is likely dehydrogenated on the catalyst surface at temperatures above 150 °C, initiating its C-N bond cleavage. acs.orgnih.gov This cleavage is facilitated by both Pt-sites and the Lewis acid sites of CeO₂, resulting in products such as ethylamine (m/z 45) and propanal (m/z 58), which can then be further hydrogenated to 1-propanol (m/z 60). acs.org
Mass spectrometry (MS) is a powerful technique for characterizing the C-N bond cleavage patterns of this compound. In the mass spectrum of this compound, characteristic fragment ions are observed due to α-cleavage, a common fragmentation pathway for amines. This process involves the scission of the C-C bond adjacent to the nitrogen atom, leading to the formation of resonance-stabilized, nitrogen-containing cations. For this compound, significant peaks are observed at m/z = 58 and m/z = 72, corresponding to the two possible modes of α-cleavage. pressbooks.pubopenstax.org The detection and analysis of these fragment ions provide direct evidence of C-N bond scission and help in elucidating the structural integrity and degradation pathways of the compound. The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms has an odd-numbered molecular weight, is also applicable to this compound (MW 87), aiding in its identification. pressbooks.pubopenstax.org
The characteristic mass spectrometry fragments for this compound are presented below:
| Fragment Ion (m/z) | Proposed Structure | Cleavage Type |
| 87 (M⁺) | [CH₃CH₂NHCH₂CH₂CH₃]⁺ | Molecular Ion |
| 72 | [CH₃CH₂NHCH₂CH₂]⁺ | α-Cleavage (loss of CH₃) pressbooks.pubopenstax.org |
| 58 | [CH₃CH₂NHCH₂]⁺ | α-Cleavage (loss of CH₂CH₃) pressbooks.pubopenstax.org |
Chemical Reactivity and Mechanistic Investigations of N Ethylpropylamine
Radical Nucleophilic Substitution Reactions Involving N-Ethylpropylamine
Radical nucleophilic substitution (SRN1) reactions are a class of organic reactions that proceed via radical intermediates. These reactions typically involve a chain mechanism initiated by a single-electron transfer (SET) to generate a radical anion, followed by fragmentation, and then coupling with a nucleophile cdnsciencepub.comcdnsciencepub.com. While direct studies of this compound as a reactant in SRN1 reactions are not extensively documented in the provided literature, related N-ethyl-substituted compounds have been shown to participate in such processes.
For instance, photostimulated reactions of N-cyclopropyl-N-ethyl p-toluenesulfonamide (B41071) with diphenylphosphide ions in liquid ammonia (B1221849) have been investigated cdnsciencepub.comcdnsciencepub.com. These reactions yielded products such as 1,3-bis(diphenylphosphinyl)-1-(N-ethyl)propylamine, indicating that structures containing the this compound moiety can be formed or involved in the reaction cascade cdnsciencepub.comcdnsciencepub.com. This demonstrates the susceptibility of N-ethyl-substituted nitrogen centers to radical pathways, where the formation of aminyl radicals is a key step cdnsciencepub.comcdnsciencepub.comresearchgate.net.
Theoretical and Computational Chemistry Approaches to this compound Reactivity
Theoretical and computational chemistry approaches provide invaluable tools for understanding the structure, properties, and reactivity of chemical compounds like this compound. These methods allow for the exploration of reaction mechanisms, prediction of molecular properties, and elucidation of electronic structures that are difficult to ascertain experimentally chemrxiv.org.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical methods are extensively employed to investigate organic reaction mechanisms by exploring potential energy surfaces (PES) and identifying transition states chemrxiv.orgresearchgate.net. For this compound, Density Functional Theory (DFT) calculations have been specifically utilized to obtain its structure and vibrational frequencies nih.gov. These foundational studies are crucial as accurate structural and vibrational data underpin the understanding of molecular behavior and potential reaction pathways nih.gov.
While direct quantum chemical studies focusing solely on the reaction mechanisms of this compound as a reactant are not detailed in the provided sources, similar high-level quantum chemical investigations have been performed on related primary and secondary amines, such as n-propylamine and isopropylamine (B41738) nih.gov. These studies often combine coupled-cluster methodology with second-order Møller-Plesset perturbation theory for accurate energy calculations and DFT for computing spectroscopic parameters and accounting for vibrational effects, demonstrating the applicability of these advanced methods to amine systems nih.gov.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely recognized and cost-effective computational method for determining the structure and vibrational frequencies of organic molecules nih.gov. For this compound (referred to as NEPA), DFT calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set nih.gov. These calculations enable a normal mode analysis and potential energy distribution (PED) analysis, which help in understanding the molecular vibrations and their sensitivity to local environments, including hydrogen bonding interactions nih.gov.
DFT also provides a framework for defining and calculating theoretical reactivity indices, which are powerful tools for the semiquantitative study of organic reactivity mdpi.comresearchgate.net. These indices include global quantities such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) indices, as well as local condensed indices like electrophilic and nucleophilic Parr functions mdpi.com. These descriptors can be applied to analyze the chemical reactivity of various species, including free radicals mdpi.comresearchgate.net.
To illustrate the type of quantum chemical parameters derived from DFT applications for amines, a table of selected parameters for an analogous compound, 1-Ethylpropylamine (a positional isomer), calculated at the B3LYP/6-31G(d) level of theory, is presented below researchgate.net.
Table 1: Selected Quantum Chemical Parameters for 1-Ethylpropylamine (B3LYP/6-31G(d) Level of Theory) researchgate.net
| Parameter | Value (Units) |
| Electrophilicity (ω) | 1.23 eV |
| log P | 0.3153 |
Modeling of Molecular Properties and Reactivity
Computational modeling extends beyond basic structural and vibrational analysis to predict a wide range of molecular properties that influence reactivity and behavior. For this compound, various chemical and physical properties, including standard Gibbs free energy of formation (ΔfG°), enthalpy of formation at standard conditions (ΔfH°gas), and critical properties, have been calculated using computational methods such as the Joback method chemeo.com.
Applications of N Ethylpropylamine in Advanced Chemical Systems
N-Ethylpropylamine in Pharmaceutical Synthesis and Drug Discovery
In the pharmaceutical industry, this compound serves as a significant intermediate in the synthesis of numerous pharmaceutical compounds. nih.gov Its chemical properties make it valuable for constructing complex molecular structures essential for drug development. nih.gov Notably, this compound is specifically utilized in the synthesis of neuraminidase inhibitors and non-peptide corticotropin-releasing factor 1 (CRF-1) antagonists. nih.govnih.gov
Synthesis of Neuraminidase Inhibitors
Neuraminidase inhibitors are a critical class of antiviral drugs primarily used for the treatment and prophylaxis of influenza A and B viruses. nih.govnih.gov These inhibitors function by blocking the enzymatic activity of neuraminidase, a viral surface glycoprotein (B1211001) essential for the release of newly formed virus particles from infected host cells, thereby preventing further spread of the infection within the body. nih.govnih.govnih.govuni.lu Commercialized neuraminidase inhibitors include zanamivir, oseltamivir, laninamivir, and peramivir. nih.govnih.gov this compound is employed in the synthetic pathways of these vital antiviral agents. nih.govnih.gov
Synthesis of Non-peptide CRF-1 Antagonists
Corticotropin-releasing factor 1 (CRF-1) receptor antagonists are a class of compounds under investigation for their therapeutic potential in addressing various stress-related disorders, such as anxiety, depression, and addiction. nih.govnih.gov They are also being explored as potential treatment options for conditions like congenital adrenal hyperplasia. nih.gov These non-peptide antagonists typically exert their effects by binding to the CRF-1 receptor, often targeting its transmembrane domains, which can allosterically inhibit the binding of agonists and block receptor activation. wikipedia.org this compound plays a role in the synthesis of these non-peptide CRF-1 antagonists. nih.govnih.gov
Role as an Intermediate in Pharmaceutical Compounds
This compound's fundamental role as a nucleophile makes it a valuable building block in various chemical synthesis reactions. nih.gov In the context of pharmaceutical compounds, the incorporation of nitrogen atoms, characteristic of amines like this compound, is crucial as these atoms impart polarity to molecules and facilitate binding to biological targets such as proteins and enzymes. nih.gov The synthesis of drug molecules, particularly those containing amines and N-heterocycles, often presents significant challenges in organic chemistry. cenmed.comfishersci.fi Therefore, efficient synthetic methods that utilize intermediates like this compound are vital for accelerating the drug discovery process and developing transformational medicines. cenmed.comfishersci.fi
Screening in Active Pharmaceutical Ingredients by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique widely employed for impurity profiling and quality control in Active Pharmaceutical Ingredients (APIs). wikipedia.orguni.lufishersci.nldaneshyari.com Given this compound's established use as an intermediate in pharmaceutical synthesis, it could potentially be present as a residual impurity in the final API. nih.gov The sensitive and robust nature of GC-MS methods allows for the detection and quantification of such impurities, ensuring the purity and safety of pharmaceutical products. wikipedia.orguni.lufishersci.nldaneshyari.com This screening is critical for compliance with regulatory standards and for preventing potential health risks associated with unwanted chemical contaminants. wikipedia.org
Considerations in Drug-Likeness and ADMET Data
Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are crucial considerations in the early stages of drug discovery and development. wikidata.orgblogspot.comnih.govwikidata.org These assessments predict how a chemical compound will behave within a biological system, influencing its pharmacokinetic properties and potential for toxicity. wikidata.orgwikidata.org Favorable ADMET properties are essential for a drug candidate to progress through clinical trials and ultimately succeed as a therapeutic agent, as even highly efficacious compounds can fail due to suboptimal ADMET profiles. wikidata.org
A widely recognized guideline for assessing drug-likeness is Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on its physicochemical properties. blogspot.comnih.gov The rule suggests that poor absorption or permeability is more likely if a compound violates two or more of the following criteria:
Molecular weight (MW) > 500 Da blogspot.comnih.gov
LogP (octanol-water partition coefficient) > 5 blogspot.comnih.gov
Number of hydrogen bond donors (HBD) > 5 blogspot.comnih.gov
Number of hydrogen bond acceptors (HBA) > 10 blogspot.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₅H₁₃N | nih.gov |
| CAS Number | 20193-20-8 | nih.gov |
| PubChem CID | 88398 | nih.gov |
| Appearance | Colorless liquid | nih.gov |
| Odor | Strong, ammonia-like | nih.gov |
| Boiling Point | 80-85°C | nih.gov |
| Density | 0.74 g/mL | nih.gov |
| Vapor Pressure (at 25°C) | 184.9 ± 0.1 mmHg | nih.gov |
| Refractive Index | 1.3950-1.3980 | nih.gov |
| Flash Point | 4.4 °C (40 °F) | |
| Solubility | Soluble in water and organic solvents | nih.gov |
Table 2: Lipinski's Rule of Five Criteria
| Property | Acceptable Value for Oral Bioavailability |
| Molecular Weight (MW) | ≤ 500 Da |
| LogP | ≤ 5 |
| Hydrogen Bond Donors (HBD) | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 |
This compound in Material Science and Polymer Chemistry
This compound's applications extend into the field of material science, particularly in the synthesis of rubber accelerators. nih.gov These accelerators are compounds that enhance the vulcanization process of rubber, improving its mechanical properties and durability. uni.lu The production of secondary amines, including ethylpropylamine, can be achieved through methods like reductive alkylation, a process also utilized in the production of agrochemicals. nih.gov
While direct, highly specific applications of this compound as a monomer or catalyst in the synthesis of common polymers (e.g., polyethylene, polypropylene) are not extensively documented, amines in general play various roles in polymer chemistry. For instance, amines can function as catalysts in certain polymerization reactions, such as anionic ring-opening polymerization, particularly in the presence of alkali metals or their derivatives. nih.gov The development of new synthetic techniques for nitrogen-containing functional groups, which include amines, is also reported to simplify the design of functional materials. nih.gov Therefore, this compound's chemical reactivity and its nature as an amine contribute to its potential, both directly and indirectly, in the broader landscape of material science and polymer chemistry.
Environmental Considerations and Degradation Pathways of N Ethylpropylamine
Formation of Degradation Products
The degradation of amines can result in a diverse range of byproducts. The initial step in the oxidative degradation of amines typically involves the formation of an amine radical through either electron abstraction from the lone pair on the nitrogen atom or hydrogen abstraction from the α- or β-carbon atoms, or a combination of these processes. oup.com This is followed by further breakdown of the radical, often through a nitrogen-carbon scission step, leading to various degradation products. oup.com
Nitrosamines and Nitramines as Potential Byproducts
Nitrosamines (N-nitrosamines) are a class of compounds characterized by an N-nitroso group, where the amine moiety is typically derived from a secondary amine. nih.govacs.org N-Ethylpropylamine, being a secondary amine, can serve as a precursor for the formation of stable nitrosamines. ccsnorway.comresearchgate.neteuropa.eu The formation of N-nitrosamines occurs through the reaction of organic nitrogen, derived from primary, secondary, or tertiary amines, with nitrosating compounds such as nitrogen trioxide (N2O3), which can be formed from nitrites or nitrates. pjoes.com
Specifically, secondary amines are generally the most reactive compounds towards nitrosating agents, directly generating nitrosamines. europa.eu While primary amines yield unstable primary nitrosamines that decompose rapidly, secondary amines like this compound can form stable nitrosamines. researchgate.neteuropa.euforcetechnology.com Tertiary amines can also form nitrosamines, but this typically requires the cleavage of a carbon-nitrogen bond. europa.eu The presence of nitrogen oxides (NOx) in the flue gas can drive nitrosamine (B1359907) and nitramine formation after their dissolution into the amine solvent. researchgate.netssethermal.com
Nitramines can also be formed directly from primary, secondary, or tertiary amines. researchgate.net Both nitrosamines and nitramines are considered compounds of concern due to their established human health and environmental impacts. forcetechnology.comieaghg.orgsepa.org.uk
Aldehydes and Ketones as Degradation Products
Aldehydes and ketones are among the various degradation products that can arise from the oxidative degradation of amines. nilu.nooup.comieaghg.orgglobalccsinstitute.com These compounds can be formed through mechanisms involving the breakdown of amine radicals. oup.com For instance, formaldehyde (B43269) can be a product of amine photo-oxidation. nilu.nonilu.com These smaller molecules, including aldehydes and ketones, can be volatile and may be emitted from industrial processes where amines are used. oup.comglobalccsinstitute.com
Environmental Fate and Transport of this compound
This compound is a volatile compound, and its volatility contributes significantly to its mobility in the environment. fishersci.comthermofisher.com Due to its volatile nature, this compound is likely to be mobile in the environment, dispersing rapidly in the air. fishersci.comthermofisher.com
The environmental fate and transport of contaminants like this compound are influenced by various factors, including their physical, chemical, and biological properties, as well as climatic conditions. cdc.gov While primarily mobile in the air due to its volatility, amines and their degradation products can eventually deposit into surface waters in the long term, potentially posing a risk to water sources. processecology.com
Mitigation Strategies for Environmental Release
Mitigation strategies for the environmental release of amines, including this compound, focus on reducing emissions at the source and treating contaminated streams. Key approaches include:
Source Reduction and Process Modification: Modifying industrial processes to minimize or eliminate the use of amines where possible is a fundamental step. sustainability-directory.com
Air Emission Controls: For industries releasing amines into the atmosphere, control technologies such as water wash systems are commonly employed to reduce amine emissions from absorber stacks. forcetechnology.comuky.edu These systems can also capture some degradation products. uky.edu
Reduction of Precursors: Reducing the concentration of impurities in flue gas, such as NOx and SOx, is crucial as these can react with amines to form harmful degradation products like nitrosamines. globalccsinstitute.comwww.gov.uk For example, reducing SOx content can significantly reduce atmospheric emissions of amine solvents. globalccsinstitute.com
Wastewater Treatment Technologies: Advanced treatment methods are necessary to remove amines and their degradation products from industrial wastewater. sepa.org.uksustainability-directory.com Some studies indicate that the main amine loss may occur in wastewater generated by absorber scrubber systems. sepa.org.uk Treatment with UV sources has been reported to eliminate nitrosamine concentrations in some effluents. sepa.org.uk
These strategies aim to minimize environmental impacts by controlling emissions and managing degradation pathways.
Future Research Directions and Emerging Trends
Advanced Computational Studies for Predictive Chemistry
Advanced computational chemistry is increasingly recognized as a critical tool for predicting molecular properties, reactivity, and interactions, thereby accelerating research and reducing the reliance on extensive experimental validation. solubilityofthings.com For N-Ethylpropylamine, computational studies, particularly those employing Density Functional Theory (DFT), have already been instrumental in understanding its fundamental properties. For instance, DFT calculations have been utilized to investigate this compound as a model compound for polyethyleneimine (PEI), providing insights into its vibrational spectra and the nature of hydrogen bonding interactions. nih.gov
The future of computational studies for NEPA is poised for significant advancements through the integration of artificial intelligence (AI) and machine learning (ML). These techniques are being developed to overcome the computational challenges associated with traditional quantum mechanical methods, such as solving Schrödinger equations, and to accelerate the exploration of vast chemical spaces. nih.govarrowheadpharma.com New neural network architectures are demonstrating the ability to extract more comprehensive information from electronic structure calculations, even outperforming traditional DFT methods and closely aligning with experimental results for various molecules. mit.edu Furthermore, computational docking studies, as seen with this compound derivatives like IRL790, are proving valuable in predicting preferential binding affinities to biological receptors. gu.se While challenges remain in achieving high accuracy for precise predictions of properties like partition coefficients using molecular dynamics simulations and thermodynamic integration methods, ongoing research aims to refine these computational approaches. researchgate.net
Development of Novel Catalytic Systems for Amine Synthesis
The synthesis of amines, including this compound, is a cornerstone of organic chemistry, and future research is heavily invested in developing more efficient and environmentally benign catalytic systems. Traditional methods for producing this compound, such as the reductive alkylation of ethylamine (B1201723) with propionaldehyde (B47417), have faced limitations in terms of yield. google.com
Significant progress is being made in the field of reductive amination, a process that converts aldehydes and ketones into amines using ammonia (B1221849) or other amines. Current research focuses on the development of novel catalysts, particularly those based on earth-abundant metals like iron, often supported by N-doped silicon carbide (SiC) materials. These catalysts offer a broad scope and excellent tolerance for various functional groups, enabling the smooth conversion of diverse carbonyl compounds into primary amines. d-nb.info Beyond primary amines, novel bimetallic catalysts, such as Fe-Pd derived from metal-organic frameworks (MOFs), are demonstrating superior performance in the N-alkylation of amines with alcohols via hydrogen auto-transfer methodologies. These systems exhibit synergistic effects between the metals and benefit from N-doped carbon supports that provide essential basicity, thereby eliminating the need for external additives or solvents. rsc.org The overarching goal in this area aligns with green chemistry principles, emphasizing the replacement of stoichiometric methods with cleaner, more atom-efficient catalytic alternatives. wiley-vch.de The use of heterogeneous and magnetic catalysts, like Fe3O4 nanoparticles, is also gaining traction due to their reusability and ease of separation, further contributing to sustainable synthetic practices. untirta.ac.id
Exploration of this compound in Sustainable Chemical Processes
The exploration of this compound within sustainable chemical processes is a key future research direction, driven by the principles of green chemistry which advocate for environmentally benign synthesis. mdpi.com While direct applications of this compound in large-scale sustainable processes are still an area for focused investigation, its role as a building block and the methods for its synthesis are directly relevant.
The development of highly efficient and reusable catalytic systems for amine synthesis, as discussed in the previous section, directly contributes to the sustainability of chemical production. Processes like the hydrogen auto-transfer methodology for N-alkylation of amines, which can achieve high yields without external additives or solvents, exemplify sustainable practices. rsc.org The emphasis on using earth-abundant metals and heterogeneous catalysts, which can be easily recovered and reused, further aligns with the goals of reducing waste and minimizing environmental impact. d-nb.infountirta.ac.id Future research will likely focus on integrating this compound into broader sustainable chemical cycles, perhaps as a component in renewable resource valorization or in the development of new materials with reduced environmental footprints. This includes exploring its potential in reactions that minimize byproducts and energy consumption, consistent with the broader objectives of green chemistry. wiley-vch.demdpi.com
Further Investigation into Biochemical Interactions
Further investigation into the biochemical interactions of this compound is crucial for understanding its potential biological roles and for its application in medicinal chemistry. This compound has been identified as a specific substrate for certain enzymes. Notably, Dimethylamine Dehydrogenase, an enzyme isolated from Hyphomicrobium X, exhibits absolute specificity towards secondary amines, including this compound. This enzyme catalyzes the oxidation of secondary amines, producing methylamine (B109427) and formaldehyde (B43269). microbiologyresearch.orgresearchgate.net This enzymatic interaction highlights a potential metabolic pathway or biological fate for this compound.
Beyond its direct enzymatic interactions, this compound serves as a structural motif or a synthetic intermediate for compounds with significant biochemical activity. For example, it is utilized in the synthesis of neuraminidase inhibitors and non-peptide CRF-1 antagonists, indicating its importance in the development of pharmaceutical agents. chemicalbook.com A notable derivative, IRL790 (2-(3-fluoro-5-methanesulfonylphenoxy)ethylamine), is currently in clinical development for treating motor and psychiatric complications in Parkinson's disease. This compound acts as a dopamine (B1211576) transmission modulator, specifically a preferential dopamine D3 receptor antagonist, with its binding affinity supported by computational docking studies. gu.se Future research will likely delve deeper into the precise mechanisms of this compound's interactions with various biological targets, exploring its potential as a lead compound for drug discovery or as a tool for probing biochemical pathways. This includes detailed studies of its binding to receptors, its role in enzymatic reactions, and the metabolic transformations it undergoes within biological systems.
Q & A
Basic: What are the established synthetic routes for N-Ethylpropylamine, and how are reaction conditions optimized?
This compound is synthesized via reductive amination using propionaldehyde and ethylamine as primary reactants. The reaction requires a reducing agent (e.g., hydrogen with a catalyst like Raney nickel) under controlled temperature (typically 50–100°C) and pressure. Key optimization parameters include:
- Stoichiometric ratios of aldehyde to amine (excess amine minimizes side products like tertiary amines).
- Catalyst selection to enhance yield and reduce reaction time.
- Temperature control to avoid decomposition of intermediates.
For purification, fractional distillation is employed due to the compound’s boiling point (80–85°C) .
Basic: How is this compound structurally characterized, and what spectroscopic techniques are most reliable?
Structural identification involves:
- Mass Spectrometry (MS) : Fragmentation patterns show peaks at m/z = 58 (CH₂CH₂CH₂NH₂⁺) and m/z = 72 (C₂H₅NHCH₂CH₂⁺), consistent with cleavage at the C-N bond .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : δ 0.9–1.1 ppm (triplet, CH₃ from propyl), δ 1.3–1.5 ppm (quartet, CH₂ adjacent to NH), δ 2.5–2.7 ppm (multiplet, NH and CH₂ near the amine).
- ¹³C NMR : Peaks at 11–14 ppm (CH₃), 20–25 ppm (CH₂), and 45–50 ppm (C-N).
Cross-validation with IR spectroscopy (N-H stretch at ~3300 cm⁻¹) ensures accuracy .
Advanced: How can contradictory spectral data during this compound analysis be resolved?
Discrepancies in MS or NMR data often arise from:
- Impurity interference : Trace solvents (e.g., dichloromethane) or unreacted starting materials may produce overlapping signals. Use preparative chromatography (HPLC/GC) for purification before analysis.
- Tautomerism or conformational isomers : Low-temperature NMR or 2D techniques (COSY, HSQC) can distinguish dynamic equilibria .
- Fragmentation artifacts in MS : High-resolution MS (HRMS) or tandem MS (MS/MS) clarifies ambiguous fragments .
Advanced: What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?
As a secondary amine, this compound acts as a weak base and nucleophile . In reactions with alkyl halides (e.g., 1-chlorobutane):
- Mechanism : The amine’s lone pair attacks the electrophilic carbon, forming a cationic intermediate. Subsequent deprotonation yields a tertiary amine.
- Steric effects : The ethyl and propyl groups hinder nucleophilic attack, reducing reaction rates compared to less substituted amines. Kinetic studies (e.g., using pseudo-first-order conditions) quantify steric contributions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Flammability : Store in flame-proof cabinets away from ignition sources (flash point: <23°C) .
- Corrosivity : Use nitrile gloves and eye protection; avoid skin contact (causes severe burns).
- Ventilation : Work in fume hoods to prevent inhalation of vapors.
- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and neutralize with dilute acetic acid .
Advanced: How does this compound’s environmental persistence impact ecotoxicity studies?
Current data gaps exist for ecotoxicity (e.g., LC₅₀ in aquatic organisms) and biodegradability . Standardized OECD tests (e.g., OECD 301 for biodegradation) are recommended. Preliminary assessments suggest:
- High mobility in soil due to low log Pow (~1.2), increasing groundwater contamination risks.
- Potential bioaccumulation : Structural analogs (e.g., ethylamines) show moderate BCF values (~100 L/kg), warranting further study .
Advanced: What challenges arise in using this compound as a reference standard in drug quality control?
- Purity requirements : HPLC purity must exceed 99.5% to meet FDA/ICH guidelines. Impurities (e.g., N-Ethylisopropylamine) require quantification via spike-recovery experiments .
- Stability : Degradation under light or humidity necessitates amber vials and desiccants.
- Cross-reactivity : In LC-MS assays, isotopic interference (e.g., ¹³C peaks) must be ruled out using high-resolution instruments .
Basic: What are the industrial applications of this compound beyond academic research?
- Pharmaceuticals : Intermediate in synthesizing Spiroxamine (fungicide) and Epronaz (antidepressant) .
- Coordination chemistry : Ligand for transition-metal catalysts in asymmetric synthesis.
Advanced: How can computational modeling predict this compound’s behavior in novel reaction systems?
- DFT calculations : Simulate reaction pathways (e.g., activation energies for nucleophilic attacks).
- Molecular dynamics : Predict solubility parameters in mixed solvents (e.g., water-ethanol systems).
Validated models reduce experimental trial runs by 30–40% .
Basic: What are the key differences between this compound and its structural isomer N-Ethylisopropylamine?
- Branching : this compound has a linear propyl group, while N-Ethylisopropylamine has a branched isopropyl group.
- Physicochemical properties :
- Boiling point : 80–85°C (propyl) vs. 70–75°C (isopropyl).
- NMR shifts : Isopropyl’s δ 1.0–1.2 ppm (doublet) vs. propyl’s triplet .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
